1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
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Overview
Description
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage connecting a 3-ethylphenyl group and a 2-morpholinopyrimidin-5-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 2-morpholinopyrimidine-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new urea derivatives with modified functional groups.
Scientific Research Applications
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal therapeutic potential for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Alternatively, it may interact with cell surface receptors, triggering intracellular signaling cascades that lead to various cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea: Similar structure with a methyl group instead of an ethyl group.
1-(3-Ethylphenyl)-3-(2-piperidinopyrimidin-5-yl)urea: Similar structure with a piperidine ring instead of a morpholine ring.
1-(3-Ethylphenyl)-3-(2-morpholinopyridin-5-yl)urea: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the morpholine ring and the pyrimidine moiety provides distinct reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-13-4-3-5-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-6-8-24-9-7-22/h3-5,10-12H,2,6-9H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAKTLSRXFIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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